molecular formula C18H15FN2S B4086362 4-(3-fluorophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione

4-(3-fluorophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione

Cat. No. B4086362
M. Wt: 310.4 g/mol
InChI Key: SGCPWIVVVWJRJQ-UHFFFAOYSA-N
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Description

“4-(3-fluorophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione” is a derivative of quinazoline . Quinazoline derivatives constitute a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use .


Synthesis Analysis

Quinazoline derivatives are being designed and synthesized as potential drugs of anticancer potency . The synthesis of quinazoline derivatives involves the coupling of anthranilic acid derivatives with the appropriate acid chloride .


Molecular Structure Analysis

The molecular structure of quinazoline derivatives depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .


Chemical Reactions Analysis

Quinazoline derivatives have been synthesized through various chemical reactions . For instance, anthranilic acid derivatives were coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates .


Physical And Chemical Properties Analysis

Quinazoline derivatives have diverse physical and chemical properties . These properties are influenced by the substituents and their presence and position on one of the cyclic compounds .

Mechanism of Action

The mechanism of action of quinazoline derivatives is often related to their potential as therapeutic agents. For instance, some quinazoline derivatives have shown potential as therapeutic agents in urinary bladder cancer therapy .

Future Directions

New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency . This suggests that there is ongoing research and development in this area, indicating promising future directions.

properties

IUPAC Name

4-(3-fluorophenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2S/c19-13-6-3-5-12(10-13)16-15-9-8-11-4-1-2-7-14(11)17(15)21-18(22)20-16/h1-7,10,16H,8-9H2,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCPWIVVVWJRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)NC(=S)NC2C4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-fluorophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-fluorophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione
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4-(3-fluorophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione
Reactant of Route 6
4-(3-fluorophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione

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